2,6-Dibromo-4-tert-butylphenylisothiocyanate

Description

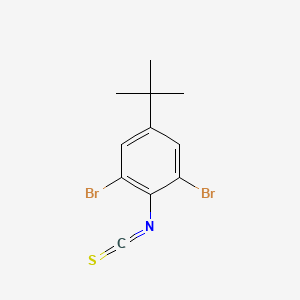

2,6-Dibromo-4-tert-butylphenylisothiocyanate is a brominated aromatic compound featuring a tert-butyl substituent at the para position and isothiocyanate (-NCS) as the functional group. Its molecular structure (Fig. 1) includes bromine atoms at the 2 and 6 positions of the benzene ring, a bulky tert-butyl group at position 4, and the reactive isothiocyanate moiety . The tert-butyl group enhances steric bulk and lipophilicity, while the isothiocyanate group enables nucleophilic reactions, making the compound a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula |

C11H11Br2NS |

|---|---|

Molecular Weight |

349.09 g/mol |

IUPAC Name |

1,3-dibromo-5-tert-butyl-2-isothiocyanatobenzene |

InChI |

InChI=1S/C11H11Br2NS/c1-11(2,3)7-4-8(12)10(14-6-15)9(13)5-7/h4-5H,1-3H3 |

InChI Key |

ZWFILWGNONJYOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)N=C=S)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-tert-butylphenylisothiocyanate typically involves the bromination of 4-tert-butylphenylisothiocyanate. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 6 positions of the phenyl ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-tert-butylphenylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The isothiocyanate group can be oxidized to form corresponding sulfonyl or sulfinyl derivatives.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

Oxidation Reactions: Products include sulfonyl and sulfinyl derivatives.

Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

2,6-Dibromo-4-tert-butylphenylisothiocyanate has several applications in scientific research:

Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-tert-butylphenylisothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound targets specific amino acid residues, such as lysine and cysteine, in proteins, thereby altering their activity and interactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

- The tert-butyl group in this compound significantly increases its XLogP3 (~5.8) compared to 4-Bromo-2,6-difluorophenylisothiocyanate (XLogP3 = 4.2), reflecting greater lipophilicity due to the bulky alkyl group .

- The adamantyl group in 4-(adamantan-1-yl)-2-bromoaniline contributes to higher lipophilicity (XLogP3 ~5.3) than the tert-butyl analog, likely due to its rigid, polycyclic structure .

Functional Group Reactivity :

- Isothiocyanate-containing compounds (e.g., this compound and 4-Bromo-2,6-difluorophenylisothiocyanate) exhibit higher reactivity toward nucleophiles (e.g., amines) compared to aniline derivatives, enabling applications in synthesizing thiourea derivatives or covalent inhibitors .

- Aniline derivatives (e.g., 2,6-Dibromo-4-tert-butylaniline) are less reactive but serve as precursors for further functionalization, such as diazotization or coupling reactions .

Fluorine atoms in 4-Bromo-2,6-difluorophenylisothiocyanate enhance electronegativity, which may influence electronic properties in drug design or material science .

Q & A

Q. What are the critical steps and parameters for synthesizing 2,6-Dibromo-4-tert-butylphenylisothiocyanate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves bromination of 4-tert-butylphenol followed by isothiocyanate functionalization. Key parameters include:

- Brominating agents (e.g., Br₂ with Fe catalyst or NBS).

- Temperature control (exothermic bromination requires cooling to avoid side reactions).

- Solvent choice (e.g., dichloromethane or THF for solubility and inertness).

- Protection of the isothiocyanate group during bromination using anhydrous conditions.

Post-synthesis, inert atmospheres (N₂/Ar) prevent hydrolysis of the isothiocyanate group .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC for purity assessment (retention time vs. standards).

- IR spectroscopy to confirm the isothiocyanate group (sharp peak near 2050 cm⁻¹) .

- ¹H/¹³C NMR to verify bromine substitution patterns and tert-butyl group integration. For example, the tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR.

- Mass spectrometry (ESI-TOF) to match molecular weight (MW: ~356 g/mol) .

Advanced Research Questions

Q. How can contradictory data on reaction yields in nucleophilic substitution reactions involving this compound be resolved?

- Methodological Answer : Discrepancies often arise from steric hindrance caused by the tert-butyl group or solvent polarity effects. Strategies include:

- Design of Experiments (DoE) to optimize solvent (e.g., DMF for polar aprotic conditions) and nucleophile concentration.

- Kinetic studies to identify rate-limiting steps (e.g., bulky tert-butyl group slowing SN₂ mechanisms).

- Competitive reactions with alternative nucleophiles (e.g., amines vs. thiols) to probe selectivity .

Q. What advanced techniques elucidate the electronic effects of bromine substituents on the isothiocyanate group’s reactivity?

- Methodological Answer :

Q. How does the tert-butyl group influence mesomorphic properties when designing liquid crystal derivatives?

- Methodological Answer : The tert-butyl group introduces steric bulk, affecting phase behavior:

- Differential Scanning Calorimetry (DSC) to study phase transitions (Tm, Tc).

- Polarized optical microscopy to observe texture changes (e.g., nematic vs. smectic phases).

- Comparisons with analogs (e.g., 2,6-difluoro derivatives) to isolate steric vs. electronic contributions .

Data Analysis & Experimental Design

Q. What strategies are recommended for resolving conflicting spectroscopic data (e.g., IR vs. NMR) in derivative characterization?

- Methodological Answer :

- Multi-technique validation : Cross-reference IR (isothiocyanate peak) with ¹³C NMR (δ ~130 ppm for C=S).

- Deuteration studies to confirm exchangeable protons in byproducts.

- High-resolution mass spectrometry to rule out impurities .

Q. How can researchers design kinetic studies to probe the steric effects of the tert-butyl group in thiourea formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.